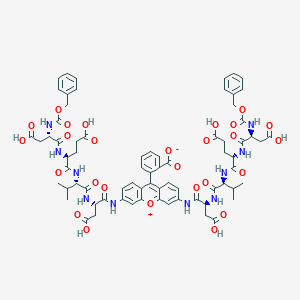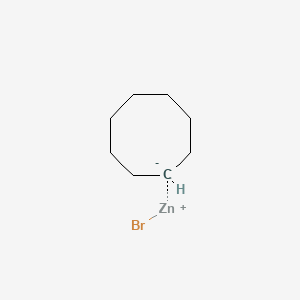
3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxyphenylzinc bromide (TMZPB) is a compound that has been studied for its potential applications in scientific research. It is a type of organometallic compound, which means that it is a compound containing at least one carbon-metal bond. In this case, the metal is zinc, and the compound is a bromide. This compound is soluble in THF, which is a common organic solvent. TMZPB has been studied for its potential applications in various fields, including organic synthesis, catalysis, and biochemistry.
科学的研究の応用
3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF has been studied for its potential applications in various fields, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF has been used as a catalyst for the synthesis of various organic compounds, such as esters and amides. In catalysis, 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF has been used as a catalyst for the synthesis of various organic compounds, such as alcohols and amines. In biochemistry, 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF has been studied for its potential applications in the synthesis of various biomolecules, such as peptides and proteins.
作用機序
The mechanism of action of 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows the compound to act as a catalyst for various reactions, such as the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF are not well understood. However, some studies have suggested that the compound may have some anti-inflammatory effects. In addition, the compound has been studied for its potential applications in the synthesis of various biomolecules, such as peptides and proteins.
実験室実験の利点と制限
The main advantage of using 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF in lab experiments is its ability to act as a catalyst for various reactions. This allows for the synthesis of various organic compounds in a relatively short period of time. However, the compound is relatively expensive, and it is not widely available. In addition, the compound is not very stable, and it can decompose if exposed to air or moisture.
将来の方向性
There are several possible future directions for the study of 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF. One potential direction is to further investigate its potential applications in organic synthesis and catalysis. Another possible direction is to investigate its potential applications in biochemistry, such as the synthesis of various biomolecules. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, efforts could be made to improve the stability of the compound and make it more widely available.
合成法
3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF can be synthesized from the reaction of 3,4,5-trimethoxyphenol (TMP) and zinc bromide (ZnBr2). This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is exothermic, and the reaction temperature is typically kept below 80°C. The reaction is typically complete in 1-2 hours. The resulting product is a white solid, which can be purified by recrystallization.
特性
IUPAC Name |
bromozinc(1+);1,2,3-trimethoxybenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Zn/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYHMGYSSHMYAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)OC)OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenylzinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














